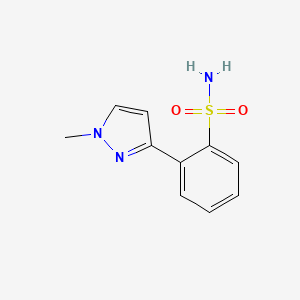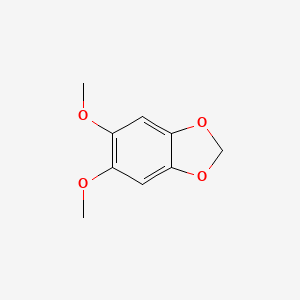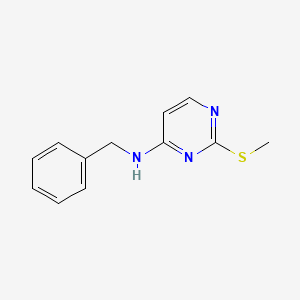![molecular formula C8H13NO2 B1314313 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- CAS No. 103630-36-0](/img/structure/B1314313.png)
3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is a chemical compound that has been of interest to researchers due to its potential applications in various fields of research and industry. The molecular weight of the compound is 155.19 g/mol .
Molecular Structure Analysis
High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H13NO2 . Predicted properties include a melting point of 36-37 °C, a boiling point of 262.2±19.0 °C, a density of 1.15±0.1 g/cm3, and an acidity coefficient (pKa) of -0.70±0.40 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
- Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles are significant, demonstrating the behavior of pyrrolo[1,2-c]thiazole as a thiocarbonyl ylide in cycloaddition reactions, an insight that aids in understanding the synthesis of complex heterocyclic compounds (Sutcliffe et al., 2000).
- The synthesis of 5H-pyrrolo[2,1-a]isoindole ring through 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines illustrates the versatility of these reactions in constructing complex pyrrolo structures (New & Yevich, 1984).
2. Photophysical Properties and Applications
- The study of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, highlights its strong blue emission in dichloromethane, indicating potential applications in photophysical fields (Petrovskii et al., 2017).
3. Catalytic Applications
- [Bis(oxazolinyl)pyrrole]palladium complexes have been identified as effective catalysts in Heck‐ and Suzuki‐Type C−C coupling reactions, showcasing the role of these complexes in facilitating important organic synthesis reactions (Mazet & Gade, 2003).
Eigenschaften
IUPAC Name |
(7aR)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXRLXVAZGQAL-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CCC2=O)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N2[C@H](CCC2=O)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



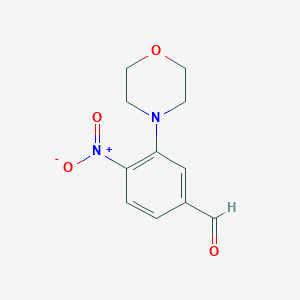


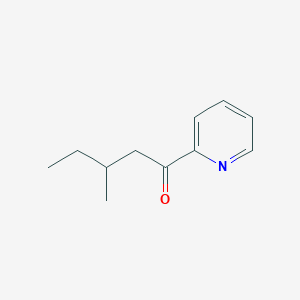

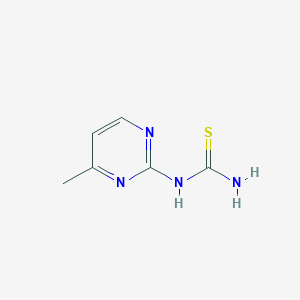
![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
